Cycloheptanone, 3-ethynyl- (9CI)
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Overview
Description
Cycloheptanone, 3-ethynyl- (9CI) is an organic compound with the molecular formula C9H12O It belongs to the family of cyclic ketones and features a seven-membered carbon ring with an ethynyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethynyl- (9CI) can be synthesized through several methods. One common approach involves the cyclization and decarboxylation of suberic acid (1,8-octanedioic acid) or its esters in the gas phase at high temperatures (400 – 450°C) over alumina doped with zinc oxide or cerium oxide . This method yields cycloheptanone, which can then be further modified to introduce the ethynyl group at the third carbon position.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethynyl- (9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as fractional distillation and the use of molecular sieves to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 3-ethynyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cycloheptanone derivatives.
Scientific Research Applications
Cycloheptanone, 3-ethynyl- (9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cycloheptanone, 3-ethynyl- (9CI) exerts its effects involves interactions with specific molecular targets and pathways The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Cycloheptanone, 3-ethynyl- (9CI) can be compared with other cyclic ketones such as cyclohexanone and cyclooctanone. While these compounds share similar structural features, the presence of the ethynyl group in Cycloheptanone, 3-ethynyl- (9CI) imparts unique reactivity and properties. This makes it distinct and valuable for specific applications in research and industry.
List of Similar Compounds
- Cyclohexanone
- Cyclooctanone
- Cyclopentanone
These compounds, like Cycloheptanone, 3-ethynyl- (9CI), are used as intermediates in organic synthesis and have various applications in different fields.
Biological Activity
Cycloheptanone, 3-ethynyl- (9CI) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties, mechanisms of action, and other relevant biological activities.
Chemical Structure and Properties
Cycloheptanone, 3-ethynyl- (9CI) features a cycloheptanone core with an ethynyl substituent at the 3-position. Its structural formula can be represented as follows:
This compound belongs to a broader class of alkynes, which are known for their diverse reactivity and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to cycloheptanone derivatives. For instance, several synthesized compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines:
- Compound Efficacy : In a study assessing multiple compounds, derivatives showed IC50 values ranging from 0.0050 µM to 0.0141 µM against MCF-7 and HepG-2 cancer cell lines, indicating strong antiproliferative activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
15 | MCF-7 | 0.0087 |
16a | NFS-60 | 0.0077 |
17b | HT-29 | 14.92 |
These findings suggest that modifications on the cycloheptanone structure can enhance its anticancer properties.
The mechanisms underlying the anticancer activity of cycloheptanone derivatives often involve:
- Apoptosis Induction : Many compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies indicated that certain derivatives could initiate ROS-induced DNA cleavage, contributing to their cytotoxic effects .
- Kinase Inhibition : Specific derivatives have been identified as potent inhibitors of various kinases, which are crucial in cancer cell proliferation and survival .
Study on Dialkynylimidazoles
A notable study evaluated dialkynylimidazole derivatives, which share structural similarities with cycloheptanone compounds. The study revealed that these compounds exhibited selective inhibition of p38α kinase with an IC50 value of 370 nM, demonstrating their potential as therapeutic agents .
Synthesis and Evaluation of Triazole Derivatives
Research on triazole derivatives synthesized from ethynyl compounds showed promising biological activities, including significant antiproliferative effects against MCF-7 cells. The synthesis involved coupling ethynyl groups with various amines and acids under specific conditions to yield high-purity products .
Safety and Toxicology
While exploring the biological activity of cycloheptanone derivatives, safety evaluations are crucial. Studies on related cyclopentanones indicated low acute toxicity and no significant mutagenic or genotoxic activity in bacterial assays . This suggests that cycloheptanone derivatives may also exhibit a favorable safety profile.
Properties
CAS No. |
155222-53-0 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethynylcycloheptan-1-one |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(10)7-8/h1,8H,3-7H2 |
InChI Key |
LXMDZJYIYVSWTH-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCC(=O)C1 |
Canonical SMILES |
C#CC1CCCCC(=O)C1 |
Synonyms |
Cycloheptanone, 3-ethynyl- (9CI) |
Origin of Product |
United States |
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